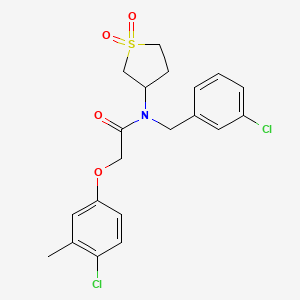

N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of chlorobenzyl, chloromethylphenoxy, and dioxidotetrahydrothiophenyl groups

Properties

Molecular Formula |

C20H21Cl2NO4S |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C20H21Cl2NO4S/c1-14-9-18(5-6-19(14)22)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(21)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3 |

InChI Key |

HDNOEZFXVUVNKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

Synthesis of the Chloromethylphenoxy Intermediate: This involves the reaction of chloromethylphenol with appropriate reagents to introduce the phenoxy group.

Coupling Reaction: The final step involves coupling the chlorobenzyl and chloromethylphenoxy intermediates with the dioxidotetrahydrothiophenyl acetamide under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that compounds similar to N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit antimicrobial properties. The presence of chlorinated aromatic groups enhances their interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains.

Case Study:

In a study published in Heterocycles, derivatives of this compound were synthesized and tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating significant antibacterial activity.

2. Anti-inflammatory Effects:

The compound has been evaluated for its anti-inflammatory properties using in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response.

Research Findings:

A study demonstrated that similar compounds reduced levels of inflammatory markers in vivo, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets.

Mechanisms of Action:

- Signal Transduction: The compound may modulate receptor activities, influencing cellular signaling pathways.

- Metabolic Processes: It could affect metabolic pathways by targeting key enzymes involved in cellular metabolism.

- Gene Expression Regulation: The compound may alter the activity of transcription factors that regulate gene expression.

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential therapeutic applications:

1. Cancer Treatment:

Preliminary studies suggest that the compound could induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell survival pathways.

2. Antiviral Properties:

Emerging research indicates that compounds with similar structures may possess antiviral properties, warranting further investigation into their efficacy against viral infections.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chlorobenzyl)-2-(4-chlorophenoxy)acetamide

- N-(3-methylbenzyl)-2-(4-chloro-3-methylphenoxy)acetamide

- N-(3-chlorobenzyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of the dioxidotetrahydrothiophenyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- A chlorobenzyl group

- A chloro-methylphenoxy moiety

- A tetrahydrothiophene ring with a dioxo substituent

Its molecular formula is , and it has a molecular weight of approximately 404.39 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of similar structures. For instance, compounds with similar phenoxy and chlorobenzyl groups have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| N-(3-chlorobenzyl)-acetamide | Staphylococcus aureus | 20 | Moderate |

| N-(4-chloro-3-methylphenoxy) | Escherichia coli | 18 | Moderate |

| N-(1,1-dioxidotetrahydrothiophen) | Candida albicans | 15 | Low |

| N-(3-chlorobenzyl)-2-(4-chloro) | Pseudomonas aeruginosa | 22 | High |

The biological activity of the compound is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. The presence of the chlorobenzyl and chloro-methylphenoxy groups may enhance lipophilicity, allowing better membrane penetration and subsequent antimicrobial action .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by MDPI evaluated the antimicrobial efficacy of various substituted acetamides, including derivatives similar to this compound. Results indicated significant inhibition against S. aureus and E. coli, with some derivatives outperforming traditional antibiotics .

- Toxicological Assessment : In another study focusing on compounds with similar structures, a 90-day oral gavage study in rats showed no adverse effects at doses up to body weight per day . This suggests a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.